Voreloxin Hydrochloride

Catalog No.
S003531
CAS No.
175519-16-1
M.F
C18H20ClN5O4S
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voreloxin Hydrochloride

CAS Number

175519-16-1

Product Name

Voreloxin Hydrochloride

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C18H20ClN5O4S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N

SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Synonyms

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Description

Voreloxin Hcl(SNS-595; AG 7352) is a small molecule and a naphthyridine analogue with antineoplastic activity; inhibitor of Topo II.IC50 Value:Target: Topoisomerase IIVosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

Mechanism of Action

Voreloxin Hydrochloride is classified as an antineoplastic naphthyridine analogue []. This means it belongs to a class of drugs designed to target and destroy cancer cells. The specific mechanism by which Voreloxin Hydrochloride works is not fully understood, but research suggests it may interfere with the process of DNA replication within cancer cells [].

In Vitro Studies

Initial research has focused on in vitro studies, meaning experiments conducted on cells in a laboratory setting. These studies have shown that Voreloxin Hydrochloride can inhibit the proliferation (growth) of acute myeloid leukemia (AML) cells [].

In Vivo Studies

Voreloxin Hydrochloride, also known as Vosaroxin, is a novel anticancer compound classified as a quinolone derivative. It is primarily recognized for its role as a topoisomerase II inhibitor, which is crucial in the management of various cancers, particularly acute myeloid leukemia and ovarian cancer. As a first-in-class agent, Voreloxin exhibits unique structural properties that differentiate it from traditional chemotherapeutics. Its mechanism of action involves intercalation into DNA, leading to the induction of site-selective double-strand breaks and subsequent apoptosis in cancer cells .

DNA Intercalation Dynamics

Voreloxin Hydrochloride demonstrates significant DNA intercalation capabilities that are fundamental to its anticancer activity [1] [2] [3]. The intercalation process occurs through insertion of the planar naphthyridine core between DNA base pairs, with the compound exhibiting detectable intercalation at concentrations as low as 1 micromolar and achieving full intercalation at 10 micromolar [3]. This intercalative binding represents a critical structural requirement for biological activity, as demonstrated through structure-activity relationship studies using non-planar analogs.

The molecular basis for intercalation lies in the coplanarity of the naphthyridine core and the N-1 thiazole ring [3]. Electronic structure analysis reveals that disruption of this planar configuration, such as through replacement of the thiazole ring with a phenyl group that must twist out-of-plane to avoid steric conflicts, results in complete loss of intercalative capacity [3]. Conversely, enforced planarity through fused ring systems enhances intercalative properties, with the fused phenyl analog demonstrating maximal intercalation at 5 micromolar and exhibiting 9.5-fold greater cytotoxic potency compared to the parent compound [3].

The intercalation dynamics are evaluated using topoisomerase I-mediated conversion assays, where intercalating agents cause conversion of negatively supercoiled DNA to positively supercoiled forms or relaxed plasmid DNA to supercoiled molecules [3] [4]. These assays confirm that voreloxin intercalation follows a concentration-dependent pattern consistent with classical intercalating agents, distinguishing it from non-intercalating topoisomerase II poisons such as etoposide [3].

The enhanced intercalative capacity of voreloxin compared to quinolone antibacterials reflects structural modifications that optimize double-stranded DNA binding while maintaining the core quinolone pharmacophore [1] [3]. This enhanced intercalation contributes to the compound's reduced dependence on topoisomerase II expression for inducing cell cycle arrest, as intercalation itself can perturb DNA structure and cellular processes independent of enzyme interactions [3].

Topoisomerase II Inhibition Mechanisms

Voreloxin Hydrochloride functions as a topoisomerase II poison through stabilization of cleavage complexes formed between topoisomerase II and DNA [1] [5] [2]. The compound demonstrates activity against both topoisomerase IIα and topoisomerase IIβ isoforms, with cleavage complex formation detectable at 1 micromolar concentrations [1]. At this concentration, voreloxin induces cleavage complex levels approximately equivalent to half those produced by 1 micromolar etoposide and comparable to those generated by 1 micromolar doxorubicin [1].

The poisoning mechanism involves interference with the normal catalytic cycle of topoisomerase II, specifically targeting the religation step following DNA strand passage [5] [6]. Unlike catalytic inhibitors that prevent enzyme binding to DNA, topoisomerase II poisons allow the formation of covalent enzyme-DNA intermediates but prevent their resolution, converting transient double-strand breaks into permanent cytotoxic lesions [1] [5].

DNA relaxation assays using supercoiled plasmid pBR322 demonstrate that voreloxin inhibits topoisomerase II activity in a concentration-dependent manner [5] [6]. Addition of voreloxin results in increased retention of supercoiled DNA species that would normally be relaxed by topoisomerase II, confirming direct enzyme inhibition [5]. The inhibition pattern shows optimal activity at intermediate concentrations, with higher concentrations potentially limiting enzyme access to DNA due to extensive intercalation [1].

The topoisomerase II dependence of voreloxin activity was established through small interfering RNA knockdown studies targeting topoisomerase IIα [1]. Reduced topoisomerase IIα expression led to decreased sensitivity to voreloxin-induced G2 arrest, requiring higher drug concentrations to achieve comparable cell cycle effects [1]. However, the dependence on topoisomerase II was less pronounced compared to etoposide, reflecting the dual mechanism of action involving both intercalation and enzyme poisoning [1].

Comparative analysis reveals that voreloxin exhibits similar topoisomerase II dependence to doxorubicin, another intercalating topoisomerase II poison, while etoposide shows greater dependence on enzyme expression [1]. This pattern supports the concept that intercalating agents have additional DNA-directed activities that contribute to their cellular effects beyond pure topoisomerase II poisoning [1].

Site-Selective DNA Double-Strand Break Formation

Voreloxin Hydrochloride induces site-selective DNA double-strand breaks with a distinct preference for guanine-cytosine rich sequences [1] [2]. Sequence analysis of specific cleavage products reveals a preferred cleavage site at GC/GG motifs, analogous to the sequence selectivity observed with quinolone antibacterials in bacterial systems [1]. This site selectivity distinguishes voreloxin from both etoposide, which exhibits no sequence preference and causes extensive DNA laddering, and doxorubicin, which shows preference for 3′-adenine sites [1].

The site-selective cleavage pattern was demonstrated using plasmid DNA incubated with human topoisomerase IIα or IIβ in the presence of voreloxin [1]. Gel electrophoresis analysis reveals production of specific DNA fragments at all tested concentrations, contrasting with the non-specific fragmentation patterns produced by etoposide [1]. Densitometric quantification shows that cleavage product formation peaks at 0.5 micromolar for topoisomerase IIα and 1 micromolar for topoisomerase IIβ, declining at higher concentrations due to potential catalytic inhibition or limited enzyme access [1].

The preference for GC-rich regions reflects the intercalative binding properties of voreloxin and its interaction with topoisomerase II-DNA complexes [1] [7]. GC-rich DNA sequences provide optimal binding sites for intercalating agents due to their structural characteristics and base stacking interactions [8]. This selectivity may contribute to preferential targeting of actively transcribed genomic regions, which are typically enriched in GC content [8].

Pulsed-field gel electrophoresis studies demonstrate dose-dependent induction of DNA fragmentation detectable at concentrations as low as 0.3 micromolar [1]. The extent of DNA damage induced by 1 micromolar voreloxin is approximately equivalent to that produced by 0.1 micromolar doxorubicin, indicating potent DNA-damaging activity [1]. However, voreloxin induces less overall DNA fragmentation compared to doxorubicin, consistent with its more targeted approach to DNA damage [9] [10].

The site-selective nature of voreloxin-induced DNA breaks has important implications for cellular responses and repair mechanisms [9] [10]. Preferential targeting of specific sequences may overwhelm local DNA repair capacity while minimizing global genomic instability, potentially contributing to the compound's therapeutic selectivity [9].

Apoptotic Signaling Pathway Activation

Voreloxin Hydrochloride activates apoptotic signaling pathways through multiple mechanisms involving DNA damage recognition, cell cycle checkpoint activation, and mitochondrial dysfunction [1] [5] [11]. The primary trigger for apoptosis is the formation of DNA double-strand breaks that overwhelm cellular repair capacity, leading to activation of DNA damage checkpoints and subsequent programmed cell death [1] [11].

Cell cycle analysis reveals that voreloxin induces G2 phase arrest as a hallmark of topoisomerase II inhibition [1] [5]. The G2 checkpoint serves as a critical control point where cells with unrepaired DNA damage are prevented from entering mitosis [1]. Flow cytometry studies demonstrate dose-dependent accumulation of cells in G2 phase, with maximal arrest occurring at concentrations between 0.11 and 1.0 micromolar after 16 hours of treatment [1]. This arrest pattern reflects activation of DNA damage checkpoints that monitor genomic integrity before cell division [12].

The compound demonstrates activity independent of p53 status, as evidenced by its cytotoxic effects in p53-null K562 cells [11] [6]. This p53-independent activity suggests activation of alternative apoptotic pathways that do not rely on the classical p53-mediated DNA damage response [11]. Such independence from p53 function is therapeutically significant, as many cancer cells harbor p53 mutations that render them resistant to conventional DNA-damaging agents [13].

Apoptosis induction occurs in a dose-dependent manner across multiple cell lines, with concentrations ranging from 1 to 9 micromolar producing measurable increases in apoptotic cell populations [1] [7]. The apoptotic response correlates with the extent of DNA damage, supporting a direct relationship between topoisomerase II-mediated DNA breaks and cell death signaling [1].

Mitochondrial involvement in voreloxin-induced apoptosis is suggested by studies examining mitochondrial membrane potential and reactive oxygen species generation [14] [13]. However, unlike anthracyclines such as doxorubicin, voreloxin does not produce significant levels of reactive oxygen species, indicating that its apoptotic effects are primarily mediated through direct DNA damage rather than oxidative stress [1]. This distinction may contribute to reduced off-target toxicities compared to conventional anthracycline-based therapies [1].

The temporal pattern of apoptosis induction shows cell cycle dependency, with damage preferentially occurring in replicating cells following the pattern G2/M > S >> G1 [9] [10]. This cell cycle specificity reflects the increased vulnerability of replicating cells to topoisomerase II-mediated DNA damage and suggests preferential targeting of rapidly dividing cancer cells [9].

Investigation of downstream apoptotic signaling reveals involvement of multiple pathways including caspase activation and mitochondrial-mediated cell death [14] [13]. Combined treatment studies with other agents demonstrate enhanced apoptotic effects through modulation of survival signaling pathways, including nuclear factor kappa B inhibition and survivin downregulation [13]. These findings indicate that voreloxin-induced apoptosis involves complex signaling networks that integrate DNA damage responses with cellular survival mechanisms [13].

ParameterVoreloxinEtoposideDoxorubicin
Preferred cleavage sequenceGC/GGNo sequence preference3′A preference
Fragmentation patternSite-selective, specific fragmentExtensive DNA ladderingLess selective
Peak cleavage concentration0.5-1.0 μMNot applicableVariable
DNA damage selectivityGC-rich regionsNon-selectiveModerate selectivity
Comparison to quinolonesAnalogous to bacterial quinolonesDifferent mechanismDifferent mechanism
Cell LineIC50/LD50 (μM)Cell TypeStandard Deviation
MV4-11 (AML)0.095Acute myeloid leukemia± 0.008
HL-60 (AML)0.884Acute promyelocytic leukemia± 0.114
CCRF-CEM (ALL)0.166Acute lymphoblastic leukemia± 0.0004
NB4 (Myeloid)0.59Myeloid± 0.25
Primary AML blasts2.3Primary acute myeloid leukemia± 1.87
Concentration (μM)Topoisomerase IIα Complex FormationTopoisomerase IIβ Complex FormationRelative to Etoposide (1 μM)
0.1Not detectedNot detected0%
1.0Strong formationStrong formation~50%
20.0Slight increaseSlight increaseNot specified

Voreloxin Hydrochloride is an investigational drug, and its safety profile in humans is still under evaluation in clinical trials. Preclinical studies suggest potential side effects like nausea, vomiting, fatigue, and low blood cell counts [].

The primary chemical reaction involving Voreloxin Hydrochloride centers around its interaction with topoisomerase II enzymes. Upon binding, Voreloxin stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA strands after they have been cleaved. This stabilization results in the accumulation of double-strand breaks, ultimately triggering cellular apoptosis. The compound's ability to intercalate into DNA enhances its efficacy by promoting localized damage at specific sites .

Voreloxin demonstrates significant biological activity as an anticancer agent. Its mechanism involves:

  • Intercalation: Voreloxin inserts itself between DNA base pairs, disrupting normal DNA function.
  • Topoisomerase II Poisoning: By inhibiting the re-ligation process of topoisomerase II-induced breaks, it leads to increased DNA fragmentation.
  • Cell Cycle Arrest: The drug induces G2 phase arrest in the cell cycle, preventing cells from progressing to mitosis.
  • Apoptosis Induction: The accumulation of DNA damage triggers programmed cell death pathways .

The synthesis of Voreloxin Hydrochloride involves several key steps:

  • Formation of Naphthyridine Core: The synthesis begins with the creation of a naphthyridine scaffold, which serves as the foundation for further modifications.
  • Quinolone Derivative Modification: The naphthyridine is then chemically modified to introduce functional groups that enhance its intercalative properties and improve potency against topoisomerase II.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt form is produced to enhance solubility and stability for pharmaceutical applications .

Voreloxin Hydrochloride is primarily applied in oncology for:

  • Treatment of Acute Myeloid Leukemia: It is undergoing clinical trials to assess its efficacy and safety in patients with this aggressive form of cancer.
  • Ovarian Cancer Therapy: Similar investigations are being conducted for its use in treating ovarian cancer.
  • Research Tool: Due to its unique mechanism, it serves as a valuable tool in studying topoisomerase II functions and cancer biology .

Several compounds share similarities with Voreloxin Hydrochloride in terms of mechanism and structure. These include:

Compound NameClassMechanism of ActionUnique Features
EtoposideEpipodophyllotoxinTopoisomerase II inhibitor causing DNA damageNon-intercalating; relies heavily on topoisomerase II
DoxorubicinAnthracyclineIntercalates DNA and inhibits topoisomerase IIAssociated with significant cardiotoxicity
MitoxantroneAnthracenedioneIntercalates into DNA and inhibits topoisomerase IILess selective than Voreloxin
CamptothecinCamptothecin analogInhibits topoisomerase IDifferent target enzyme; primarily used for solid tumors

Voreloxin's unique intercalating properties and structural characteristics set it apart from these compounds, potentially offering advantages in terms of reduced toxicity and improved efficacy against resistant cancer types .

Dates

Last modified: 09-12-2023
[1]. Hoch U, Lynch J, Sato Y et al. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65.
[2]. Hawtin RE, Stockett DE, Byl JA et al. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PLoS One. 2010 Apr 15;5(4):e10186.
[3]. Lancet JE, Ravandi F, Ricklis RM et al. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia. Leukemia. 2011 Dec;25(12):1808-14.
[4]. Krug LM, Crawford J, Ettinger DS et al. Phase II multicenter trial of voreloxin as second-line therapy in chemotherapy-sensitive or refractory small cell lung cancer. J Thorac Oncol. 2011 Feb;6(2):384-6.
[5]. Advani RH, Hurwitz HI, Gordon MS et al. Voreloxin, a first-in-class anticancer quinolone derivative, in relapsed/refractory solid tumors: a report on two dosing schedules. Clin Cancer Res. 2010 Apr 1;16(7):2167-75.
[6]. Study of Vosaroxin or Placebo in Combination With Cytarabine in Patients With First Relapsed or Refractory Acute Myeloid Leukemia (AML)

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